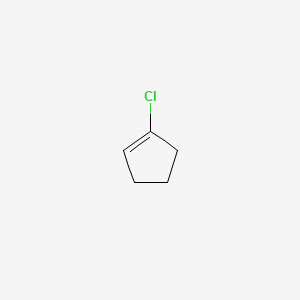

1-Chloro-1-cyclopentene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chlorocyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUIJZWQFDQKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=C(C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70239229 | |

| Record name | Cyclopentene, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-29-0 | |

| Record name | Cyclopentene, 1-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentene, 1-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70239229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Chloro-1-cyclopentene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 1-Chloro-1-cyclopentene (CAS 930-29-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of 1-Chloro-1-cyclopentene (CAS 930-29-0). The information is presented to support research and development activities, with a focus on clear data presentation and detailed experimental methodologies.

Core Properties of this compound

This compound is a halogenated cyclic alkene. Its physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇Cl | [1][2][3] |

| Molecular Weight | 102.56 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [5] |

| Boiling Point | 113-115 °C (lit.) | [6][7] |

| Density | 1.035 g/mL at 25 °C (lit.) | [6][7] |

| Refractive Index (n20/D) | 1.4651 (lit.) | [6] |

| Flash Point | 9 °C (48.2 °F) - closed cup | [6] |

| Storage Temperature | 2-8°C | [2][6] |

Computed and Spectral Data

| Property | Value | Source(s) |

| IUPAC Name | 1-chlorocyclopentene | [8] |

| SMILES | C1CC=C(C1)Cl | [8] |

| InChI | 1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2 | [6] |

| InChIKey | UJUIJZWQFDQKHO-UHFFFAOYSA-N | [6] |

| Mass Spectrum | Data available from NIST WebBook | [9] |

| ¹H NMR Spectrum | Conforms to structure | [5] |

| Infrared Spectrum | Conforms to structure | [5] |

Synthesis of this compound

The most commonly cited method for the synthesis of this compound is the reaction of cyclopentanone with a chlorinating agent, such as phosphorus pentachloride (PCl₅).[1]

Synthesis from Cyclopentanone

Reaction: Cyclopentanone reacts with phosphorus pentachloride to yield this compound and phosphorus oxychloride.

Experimental Protocol:

-

Materials:

-

Cyclopentanone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Ice

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place a stirred solution of cyclopentanone in anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add a solution of phosphorus pentachloride in anhydrous diethyl ether from the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Separate the organic layer and wash it with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to obtain this compound.

-

Workflow for the Synthesis of this compound:

Chemical Reactivity and Experimental Protocols

This compound is a versatile intermediate in organic synthesis, primarily utilized in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

This compound can undergo various palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings, to introduce aryl, vinyl, or alkyl substituents at the 1-position of the cyclopentene ring.

The Suzuki-Miyaura coupling involves the reaction of this compound with an organoboron compound, typically an arylboronic acid, in the presence of a palladium catalyst and a base.

General Experimental Protocol for Suzuki-Miyaura Coupling:

-

Materials:

-

This compound

-

Arylboronic acid (e.g., Phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Ligand (if necessary, e.g., SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)

-

Water (for aqueous base)

-

-

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add the anhydrous solvent and water (if using an aqueous base).

-

Degas the reaction mixture by bubbling the inert gas through the solution for several minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Catalytic Cycle of the Suzuki-Miyaura Coupling:

The Stille coupling pairs this compound with an organostannane reagent in the presence of a palladium catalyst.

General Experimental Protocol for Stille Coupling:

-

Materials:

-

This compound

-

Organostannane (e.g., Aryl-SnBu₃)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

Ligand (if necessary)

-

Anhydrous, degassed solvent (e.g., Toluene, THF, DMF)

-

Optional: Additive (e.g., LiCl, CuI)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound, the organostannane, and the palladium catalyst (and ligand, if used) in the anhydrous, degassed solvent.

-

If required, add any additives.

-

Heat the reaction mixture to the appropriate temperature (typically 60-120 °C) and stir until completion.

-

Cool the reaction to room temperature and dilute with an organic solvent.

-

Wash the organic layer with an aqueous solution of potassium fluoride (to remove tin byproducts) and then with brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

-

Catalytic Cycle of the Stille Coupling:

Safety and Handling

This compound is a highly flammable liquid and vapor.[6] It is also irritating to the eyes, respiratory system, and skin.

-

Precautionary Statements:

-

Keep away from heat, sparks, open flames, and hot surfaces.[10]

-

Keep container tightly closed.[10]

-

Ground/bond container and receiving equipment.[10]

-

Use explosion-proof electrical/ventilating/lighting equipment.[10]

-

Use only non-sparking tools.[10]

-

Take precautionary measures against static discharge.[10]

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.[10]

-

Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

-

First Aid Measures:

-

If on skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.

-

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its well-defined properties and participation in robust synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, make it a useful building block for the construction of more complex molecules in pharmaceutical and materials science research. Proper handling and safety precautions are essential when working with this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cyclopentene, 1-chloro- | C5H7Cl | CID 136724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN104447262A - Method for synthesizing 1-chloro-1-chloroacetyl-cyclopropane by adopting one-pot reaction - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Scientific & Academic Publishing: Articles [sapub.org]

An In-depth Technical Guide to 1-Chloro-1-cyclopentene: Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Chloro-1-cyclopentene, a versatile cyclic vinyl chloride intermediate. The document details its fundamental molecular properties, provides explicit experimental protocols for its synthesis and a key cross-coupling reaction, and visualizes these chemical transformations for enhanced clarity.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₅H₇Cl | [1][2][3][4] |

| Molecular Weight | 102.56 g/mol | [1][4][5] |

| CAS Number | 930-29-0 | [1][5] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and a subsequent palladium-catalyzed cross-coupling reaction are presented. These protocols are representative of standard laboratory procedures.

Synthesis of this compound from Cyclopentanone

This protocol describes the conversion of cyclopentanone to this compound using phosphorus pentachloride (PCl₅), a common method for transforming ketones into vinyl chlorides.

Materials:

-

Cyclopentanone

-

Phosphorus pentachloride (PCl₅)

-

Anhydrous diethyl ether

-

Ice-cold saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place phosphorus pentachloride (1.1 molar equivalents). The flask should be under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Cyclopentanone: Cool the flask in an ice bath. Slowly add cyclopentanone (1.0 molar equivalent) dropwise to the stirred suspension of phosphorus pentachloride.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-3 hours. The reaction is typically exothermic.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This will hydrolyze the unreacted PCl₅ and the phosphorus oxychloride (POCl₃) byproduct.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with ice-cold saturated sodium bicarbonate solution (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless liquid.

Suzuki-Miyaura Cross-Coupling of this compound

This protocol details a representative Suzuki-Miyaura cross-coupling reaction of this compound with an arylboronic acid, a powerful method for forming carbon-carbon bonds.[1][2]

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Cesium fluoride (CsF) or another suitable base (e.g., K₂CO₃, K₃PO₄)

-

Anhydrous isopropanol or another suitable solvent (e.g., toluene, dioxane)

-

Schlenk flask or a vial with a screw cap and septum

-

Magnetic stirrer and stir bar

-

Inert atmosphere (nitrogen or argon) supply

-

Standard work-up and purification reagents (e.g., diethyl ether, water, brine, anhydrous magnesium sulfate)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or vial under an inert atmosphere, add this compound (1.0 molar equivalent), the arylboronic acid (1.2-1.5 molar equivalents), the base (e.g., CsF, 2.0-3.0 molar equivalents), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Solvent Addition: Add the anhydrous solvent via syringe.

-

Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the specific substrates and catalyst system) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

-

Purification: Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the desired 1-aryl-1-cyclopentene.

References

- 1. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 1-氯-1-环戊烯 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physical Properties of 1-Chloro-1-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 1-Chloro-1-cyclopentene, a halogenated cyclic alkene of interest in organic synthesis. The document outlines its boiling point and density, supported by detailed, generalized experimental protocols for the determination of these properties, relevant for laboratory and research settings.

Core Physical Properties

This compound is a colorless to pale yellow liquid.[1] Its primary physical characteristics are summarized below.

| Physical Property | Value | Conditions |

| Boiling Point | 113-115 °C | at 760 mmHg (lit.)[1][2][3][4][5] |

| 115.4 °C | at 760 mmHg[6] | |

| Density | 1.035 g/mL | at 25 °C (lit.)[1][2][5] |

| 1.05 g/cm³ |

Experimental Protocols for Physical Property Determination

The following sections detail standardized laboratory procedures for the determination of the boiling point and density of liquid organic compounds such as this compound.

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For accurate determination, several methods can be employed.

a) Distillation Method

This method is suitable when a sufficient quantity of the sample is available for purification and boiling point determination simultaneously.

-

Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.

-

Procedure:

-

Assemble a simple distillation apparatus.

-

Place a measured volume (e.g., 10-25 mL) of this compound and a few boiling chips into the distillation flask.

-

Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

-

Begin heating the flask gently.

-

Record the temperature at which the liquid is actively boiling and a steady stream of distillate is collected in the receiving flask. This stable temperature is the boiling point.[7]

-

Record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.

-

b) Thiele Tube Method

This micro-scale method is ideal when only a small amount of the substance is available.[7]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube, and heat source (Bunsen burner or heating mantle).

-

Procedure:

-

Attach a small test tube containing 0.5-1 mL of this compound to a thermometer.

-

Place a capillary tube, sealed at one end, into the small test tube with the open end downwards.

-

Insert the thermometer assembly into the Thiele tube containing a high-boiling mineral oil.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Continue heating until a continuous stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the sample.[7]

-

Density is an intrinsic property of a substance, defined as its mass per unit volume.[8]

a) Using a Graduated Cylinder and Balance

This is a straightforward but less precise method.

-

Apparatus: Graduated cylinder (e.g., 10 mL or 25 mL) and an analytical balance.

-

Procedure:

-

Measure the mass of a clean, dry graduated cylinder.

-

Add a known volume of this compound to the graduated cylinder.

-

Measure the total mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtraction.

-

The density is calculated by dividing the mass of the liquid by the volume measured.

-

b) Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, allowing for a more precise density determination.[8]

-

Apparatus: Pycnometer, analytical balance, and a constant temperature water bath.

-

Procedure:

-

Measure the mass of the clean, dry, and empty pycnometer.

-

Fill the pycnometer with this compound, ensuring no air bubbles are present, and place it in a constant temperature water bath (e.g., at 25 °C) to allow the liquid to reach thermal equilibrium.

-

Carefully remove any excess liquid that expands out of the capillary opening.

-

Dry the outside of the pycnometer and measure its total mass.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. To determine the exact volume of the pycnometer, it can be calibrated using a liquid of known density, such as deionized water.

-

Logical Workflow for Physical Property Characterization

The following diagram illustrates the logical workflow for the characterization of the physical properties of a liquid organic compound like this compound.

Caption: Workflow for Determining Physical Properties.

References

An In-Depth Technical Guide to 1-Chloro-1-cyclopentene: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive structural information, physicochemical properties, and key synthetic methodologies related to 1-Chloro-1-cyclopentene. The content is structured to serve as a practical resource for professionals in organic synthesis, medicinal chemistry, and materials science, offering detailed experimental protocols and data presented for clarity and ease of use.

Structural Information and Identifiers

This compound is a halogenated cyclic alkene. Its fundamental structural and registration information is crucial for substance identification and literature searches. The canonical SMILES string for this compound is ClC1=CCCC1.[1][2]

Table 1: Structural and Chemical Identifiers

| Identifier | Value |

| Chemical Name | This compound |

| IUPAC Name | 1-chlorocyclopent-1-ene |

| CAS Number | 930-29-0[1][2] |

| Molecular Formula | C₅H₇Cl[1][2] |

| Molecular Weight | 102.56 g/mol [1][2] |

| SMILES String | ClC1=CCCC1[1] |

| InChI | InChI=1S/C5H7Cl/c6-5-3-1-2-4-5/h3H,1-2,4H2[1] |

| InChIKey | UJUIJZWQFDQKHO-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

The physical properties and spectroscopic data are essential for handling, reaction monitoring, and characterization of this compound.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | Colorless to Yellow Liquid |

| Boiling Point | 113-115 °C (lit.)[1][2] |

| Density | 1.035 g/mL at 25 °C (lit.)[1][2] |

| Refractive Index (n²⁰/D) | 1.4651 (lit.)[1] |

| Flash Point | 9 °C (48.2 °F) - closed cup[1] |

| Storage Temperature | 2-8°C[1] |

Spectroscopic Information: While raw spectral data is not provided here, standard spectroscopic analyses have been performed on this compound. Reference spectra are available through commercial suppliers and databases:

-

¹H NMR and ¹³C NMR: Spectra are available and conform to the expected structure. Data can be accessed via suppliers like Sigma-Aldrich.

-

Infrared (IR) Spectroscopy: A vapor phase IR spectrum is available from Sigma-Aldrich.

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry data is available through the NIST Chemistry WebBook.

Synthesis and Experimental Protocols

This compound is a valuable synthetic intermediate. Its preparation and subsequent use in carbon-carbon bond-forming reactions are of significant interest.

Synthesis of this compound from Cyclopentanone

Reaction Scheme:

Experimental Protocol:

-

Materials:

-

Cyclopentanone (1.0 mol, 84.1 g)

-

Phosphorus pentachloride (1.1 mol, 229.3 g)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

A 1-L, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a reflux condenser fitted with a gas outlet connected to a trap for acidic gases (HCl). The apparatus is flame-dried under an inert atmosphere (nitrogen or argon) and allowed to cool.

-

Phosphorus pentachloride (229.3 g) is added to the flask, followed by 250 mL of anhydrous diethyl ether. The mixture is stirred to form a slurry.

-

The flask is cooled in an ice-water bath. Cyclopentanone (84.1 g) is dissolved in 100 mL of anhydrous diethyl ether and added to the dropping funnel.

-

The cyclopentanone solution is added dropwise to the stirred PCl₅ slurry over a period of 1-2 hours, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will be observed.

-

After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours, or until the evolution of HCl ceases.

-

The reaction mixture is then carefully poured onto 500 g of crushed ice in a 2-L beaker with stirring. Caution: This step is exothermic and should be performed in a well-ventilated fume hood.

-

The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 100 mL).

-

The combined organic layers are washed cautiously with saturated sodium bicarbonate solution until effervescence stops, followed by a wash with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation under atmospheric pressure. The fraction boiling at 113-115 °C is collected as pure this compound.

-

Application in Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the synthesis of more complex molecular architectures. Below are representative protocols for Suzuki-Miyaura and Heck reactions.

This reaction couples this compound with an arylboronic acid to form a 1-aryl-1-cyclopentene derivative.

Experimental Protocol:

-

Materials:

-

This compound (1.0 mmol, 102.6 mg)

-

Phenylboronic acid (1.2 mmol, 146.3 mg)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

-

Potassium carbonate [K₂CO₃] (2.0 mmol, 276.4 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

-

-

Procedure:

-

To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

-

The flask is evacuated and backfilled with an inert gas (argon or nitrogen) three times.

-

Anhydrous DMF is added via syringe under the inert atmosphere.

-

The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. Reaction progress should be monitored by TLC or GC-MS.

-

After completion, the mixture is cooled to room temperature and diluted with ethyl acetate (20 mL) and water (20 mL).

-

The organic layer is separated, washed with brine (3 x 15 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the desired 1-phenyl-1-cyclopentene.

-

This reaction couples this compound with an alkene, such as styrene, to form a substituted cyclopentene derivative.

Experimental Protocol:

-

Materials:

-

This compound (1.0 mmol, 102.6 mg)

-

Styrene (1.2 mmol, 125.0 mg, 137 µL)

-

Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

-

Triphenylphosphine [PPh₃] (0.04 mmol, 10.5 mg)

-

Triethylamine [Et₃N] (1.5 mmol, 151.8 mg, 209 µL)

-

Anhydrous Acetonitrile (5 mL)

-

-

Procedure:

-

In a sealed reaction tube, combine this compound, styrene, palladium(II) acetate, and triphenylphosphine.

-

The tube is flushed with an inert gas (argon or nitrogen).

-

Anhydrous acetonitrile and triethylamine are added via syringe.

-

The tube is sealed, and the mixture is heated to 80-100 °C for 16-24 hours.

-

Upon cooling, the reaction mixture is filtered to remove precipitated salts and concentrated under reduced pressure.

-

The residue is redissolved in diethyl ether, washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.

-

The crude product is purified by flash chromatography to afford the coupled product.

-

Visualized Synthetic Workflow

The following diagram illustrates the logical workflow from a common starting material to this compound and its subsequent functionalization via a Suzuki-Miyaura cross-coupling reaction.

Caption: Synthetic pathway from cyclopentanone to this compound and its subsequent Suzuki coupling.

References

Introduction to the NMR Spectroscopy of 1-Chloro-1-cyclopentene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Chloro-1-cyclopentene

This technical guide provides a detailed overview of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis. This guide covers the expected spectral features, a comprehensive experimental protocol for sample preparation and data acquisition, and logical diagrams illustrating the principles of NMR spectroscopy as applied to the target molecule.

This compound (C₅H₇Cl) is a halogenated cycloalkene of interest in organic synthesis. NMR spectroscopy is a powerful analytical technique for confirming its structure by providing detailed information about the chemical environment of its hydrogen (¹H) and carbon (¹³C) atoms.

Structure and Expected NMR Signals:

The structure of this compound dictates the number and type of signals expected in its NMR spectra. The molecule has three distinct groups of hydrogen atoms and four distinct carbon environments, which should give rise to a corresponding number of signals.

-

¹H NMR: Three signals are expected, corresponding to the vinylic proton (H2), the allylic protons (H3), and the homoallylic protons (H4). The integration of these signals should be in the ratio of 1:4:2, respectively.

-

¹³C NMR: Four signals are expected, corresponding to the two vinylic carbons (C1 and C2) and the two saturated carbons (C3 and C4).

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and multiplicities for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H2 | 5.8 - 6.2 | Triplet (t) | 1H |

| H3 | 2.4 - 2.8 | Multiplet (m) | 4H |

| H4 | 1.9 - 2.3 | Quintet (quint) | 2H |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | 130 - 135 |

| C2 | 125 - 130 |

| C3 | 30 - 35 |

| C4 | 20 - 25 |

Experimental Protocol for NMR Analysis

This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of liquid samples such as this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a known chemical shift for reference. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

-

Sample Concentration:

-

For ¹H NMR, prepare a solution by dissolving approximately 5-20 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

-

For ¹³C NMR, a more concentrated sample is required due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 30-50 mg in 0.6-0.7 mL of solvent.

-

-

Filtration: To ensure a homogeneous magnetic field and prevent spectral artifacts, filter the prepared solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard (0 ppm). However, modern spectrometers can reference the residual solvent peak.

-

Labeling: Clearly label the NMR tube with the sample identification.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a probe for ¹H and ¹³C detection.

-

Tuning and Shimming: Insert the sample into the spectrometer. The instrument's probe should be tuned to the resonance frequencies of ¹H and ¹³C. The magnetic field homogeneity should be optimized by "shimming" on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on the sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128 or more, depending on the concentration, to achieve an adequate signal-to-noise ratio.

-

Spectral Width: 0-220 ppm.

-

-

Data Processing: The acquired Free Induction Decay (FID) is converted into a spectrum using a Fourier Transform (FT). Apply phase correction and baseline correction to the resulting spectrum. For ¹H NMR, integrate the signals to determine the relative number of protons.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the NMR analysis of this compound.

Caption: Correlation of proton environments in this compound to its predicted ¹H NMR signals.

Caption: Experimental workflow for NMR analysis of this compound.

Conclusion

While experimentally obtained ¹H and ¹³C NMR spectra for this compound are not publicly accessible, this guide provides a robust framework for its analysis. The predicted spectral data, based on fundamental NMR principles, offers a reliable reference for researchers. The detailed experimental protocol ensures high-quality data acquisition, and the logical diagrams provide a clear visual representation of the analytical process. This guide serves as a valuable resource for the structural characterization of this compound and similar compounds using NMR spectroscopy.

Technical Guide: FT-IR and Mass Spectrometry Analysis of 1-Chloro-1-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-chloro-1-cyclopentene using Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). It includes key spectral data, detailed experimental protocols, and visualizations of the analytical workflow and molecular fragmentation patterns.

Introduction

This compound (CAS No. 930-29-0) is a halogenated cyclic alkene with the molecular formula C₅H₇Cl.[1][2] Its characterization is crucial for quality control, reaction monitoring, and various research applications. FT-IR and Mass Spectrometry are powerful analytical techniques for elucidating its molecular structure and confirming its identity. FT-IR provides information about the functional groups present by measuring the absorption of infrared radiation, while Mass Spectrometry determines the mass-to-charge ratio of the molecule and its fragments, revealing its molecular weight and structural details.

Data Presentation

The quantitative spectral data for this compound are summarized below.

FT-IR Spectroscopy Data

The following table lists the expected characteristic absorption bands for this compound based on its functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3000-3100 | =C-H Stretch | Alkene | Medium |

| 2850-2960 | C-H Stretch | Alkane (CH₂) | Strong |

| 1640-1680 | C=C Stretch | Alkene | Medium-Weak |

| 1445-1470 | CH₂ Bend (Scissoring) | Alkane | Medium |

| 550-850 | C-Cl Stretch | Vinyl Halide | Strong |

Note: The exact peak positions can vary slightly based on the sample phase and spectrometer conditions. The C=C stretching absorption may be weak due to the substitution pattern of the alkene.[3][4] The C-H stretching region can distinguish between unsaturated (=C-H) and saturated (C-H) bonds, with the former appearing just above 3000 cm⁻¹ and the latter just below.[4][5][6] The C-Cl stretch for a vinyl chloride is typically found in the lower frequency region of the spectrum.[7][8]

Mass Spectrometry Data

The mass spectrometry data for this compound, typically acquired via electron ionization (EI), is presented below.[9]

| Property | Value | Notes |

| Molecular Formula | C₅H₇Cl | |

| Molecular Weight | 102.56 g/mol | [9] |

| Molecular Ion [M]⁺ | 102 m/z | Corresponds to C₅H₇³⁵Cl⁺ |

| Isotope Peak [M+2]⁺ | 104 m/z | Due to the ³⁷Cl isotope, with an intensity of ~1/3 of the [M]⁺ peak |

| Major Fragments | ||

| 67 m/z | [C₅H₇]⁺ | Base Peak . Resulting from the loss of a chlorine radical (∙Cl).[10] |

| 66 m/z | [C₅H₆]⁺ | Resulting from the loss of hydrogen chloride (HCl). |

| 39 m/z | [C₃H₃]⁺ | A common, stable fragment in cyclic systems.[10] |

Experimental Protocols

Detailed methodologies for acquiring FT-IR and Mass Spectra for this compound are provided below.

FT-IR Spectroscopy Protocol (Liquid Sample)

This compound is a liquid at room temperature, making it suitable for analysis using a thin film method with salt plates.

-

Instrument Preparation : Ensure the FT-IR spectrometer is purged and a background spectrum is collected to subtract atmospheric H₂O and CO₂ signals.

-

Sample Preparation : Place one clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate on a clean surface. Add one small drop of this compound to the center of the plate.

-

Cell Assembly : Place a second salt plate on top of the first, and gently rotate it a quarter turn to create a thin, uniform liquid film between the plates.

-

Data Acquisition : Place the assembled salt plates into the sample holder in the spectrometer's sample compartment. Initiate the scan. A typical analysis involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

Cleaning : After analysis, immediately disassemble the plates and clean them thoroughly with a dry, volatile solvent (e.g., dichloromethane or acetone), followed by ethanol, and dry them completely to prevent damage.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is the preferred method for analyzing volatile compounds like this compound, as it separates the analyte from impurities before detection.

-

Sample Preparation : Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane or dichloromethane.

-

GC-MS System Configuration :

-

Injector : Set to a temperature of 250°C with a split ratio (e.g., 50:1) to prevent column overloading.

-

Carrier Gas : Use Helium at a constant flow rate of approximately 1 mL/min.

-

GC Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness), is suitable.

-

Oven Program : Start at an initial temperature of 40°C, hold for 2 minutes, then ramp up to 200°C at a rate of 10°C/min.

-

-

Data Acquisition :

-

Injection : Inject 1 µL of the prepared sample into the GC.

-

MS Detector : The mass spectrometer is operated in Electron Ionization (EI) mode at 70 eV.

-

Mass Range : Scan a mass range of m/z 35-200.

-

Temperatures : Set the ion source and transfer line temperatures to 230°C and 280°C, respectively.

-

-

Data Analysis : The resulting total ion chromatogram (TIC) will show a peak at a specific retention time for this compound. The mass spectrum corresponding to this peak can be extracted and compared against a spectral library (e.g., NIST) for confirmation.

Visualization

Diagrams illustrating the analytical workflow and mass spectral fragmentation are provided below.

The primary fragmentation pathway for this compound involves the loss of a chlorine radical, which is favorable due to the stability of the resulting cyclopentenyl cation (m/z 67).[11][12] This cation can then undergo further fragmentation, such as a retro-Diels-Alder type reaction, to yield smaller fragments.[11]

References

- 1. Cyclopentene, 1-chloro- [webbook.nist.gov]

- 2. Page loading... [guidechem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Cyclopentene, 1-chloro- [webbook.nist.gov]

- 10. Cyclopentene, 1-chloro- | C5H7Cl | CID 136724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

- 12. GCMS Section 6.9.4 [people.whitman.edu]

Navigating the Handling of 1-Chloro-1-cyclopentene: A Technical Guide to Chemical Stability and Storage

For Immediate Release

This technical guide provides an in-depth analysis of the chemical stability and optimal storage conditions for 1-Chloro-1-cyclopentene (CAS No. 930-29-0). Aimed at researchers, scientists, and professionals in drug development, this document synthesizes critical information to ensure the safe and effective use of this compound in experimental and developmental settings.

Chemical Stability Profile

This compound is a flammable and moisture-sensitive liquid that requires careful handling to maintain its chemical integrity.[1] The stability of this vinyl chloride is influenced by several factors, including temperature, exposure to light, and the presence of other chemical agents.

1.1. Thermal Stability

The compound is stable under recommended storage conditions, but should be kept away from heat, sparks, and open flames.[1] High temperatures can lead to decomposition, producing hazardous byproducts such as carbon oxides and hydrogen chloride gas, particularly under fire conditions.[1]

1.2. Sensitivity to Moisture and Air

1.3. Photostability

While specific photostability studies on this compound are not extensively documented, compounds with similar structures can be susceptible to degradation upon exposure to light. Therefore, it is prudent to protect the compound from light during storage and handling.

1.4. Reactivity and Incompatibilities

This compound is incompatible with strong oxidizing agents.[1] Contact with these substances can lead to vigorous and potentially hazardous reactions. It is also a versatile reagent in organic synthesis, participating in cross-coupling reactions with arylboronic acids, arylzinc reagents, and thiols when catalyzed by palladium complexes.

1.5. Atmospheric Degradation

Studies on the atmospheric degradation of this compound have indicated its reactivity with atmospheric oxidants. The measured average rate coefficient values for its reaction with Cl, OH, and O3 are (3.51 ± 1.26) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹, (5.97 ± 1.08) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹, and (1.50 ± 0.19) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, respectively. The major products of Cl and OH initiated oxidation are 2-chlorocyclopentanone and 2-cyclopenten-1-one.

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended:

| Parameter | Recommendation | Source |

| Temperature | 2 - 8 °C | [1] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | General best practice for moisture-sensitive compounds |

| Container | Tightly sealed, suitable for flammable liquids | [1] |

| Light | Protect from light | General best practice for potentially photosensitive compounds |

| Ventilation | Store in a dry and well-ventilated place | [1] |

Opened containers must be carefully resealed and kept upright to prevent leakage.[1]

Experimental Protocols for Stability Assessment

The following are representative methodologies for assessing the stability of this compound. These protocols are based on general principles of chemical stability testing and may need to be adapted for specific experimental requirements.

3.1. Hydrolysis Stability Assay

This protocol outlines a general method for evaluating the hydrolytic stability of this compound.

-

Preparation of Test Solutions: Prepare solutions of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration.

-

Incubation: In separate, sealed vials, mix the stock solution with aqueous buffer solutions of different pH values (e.g., pH 4, 7, and 9) to achieve a final desired concentration.

-

Time Points: Store the vials at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.

-

Analysis: Immediately quench the reaction if necessary (e.g., by dilution with a cold organic solvent). Analyze the concentration of the remaining this compound using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

-

Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics and calculate the rate constants.

3.2. Thermal Stability Assessment (Isothermal)

This protocol describes a method to assess the thermal stability of this compound at elevated temperatures.

-

Sample Preparation: Place a known amount of this compound into several small, inert, sealed containers (e.g., glass ampoules under an inert atmosphere).

-

Temperature Exposure: Place the containers in ovens set at various constant temperatures (e.g., 40 °C, 60 °C, 80 °C).

-

Time Points and Analysis: At specified time points, remove a container from each oven and allow it to cool to room temperature. Analyze the purity of the sample using GC or HPLC to determine the extent of degradation.

-

Data Analysis: Plot the percentage of remaining this compound against time for each temperature to evaluate the degradation profile.

3.3. Photostability Testing

This protocol is a general guideline for assessing the photostability of this compound.

-

Sample Preparation: Prepare two sets of samples. One set will be exposed to light, and the other will serve as a dark control, wrapped in aluminum foil. Samples can be the neat substance or a solution in a photochemically inert solvent.

-

Light Exposure: Place the samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-UV lamps).

-

Exposure Conditions: Expose the samples to a controlled light intensity and duration.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples for degradation using a suitable analytical method like HPLC or GC.

-

Evaluation: Compare the degradation profiles of the exposed and dark control samples to determine the extent of photodegradation.

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the proper handling and storage of this compound.

References

An In-depth Technical Guide to the Solubility of 1-Chloro-1-cyclopentene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1-chloro-1-cyclopentene in various organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on the predicted solubility based on fundamental chemical principles and provides detailed, adaptable experimental protocols for its determination. This guide is intended to equip researchers, scientists, and professionals in drug development with the necessary information to effectively utilize this compound in their work.

Introduction

This compound is a halogenated cycloalkene with applications as an intermediate in organic synthesis.[1] A thorough understanding of its solubility in different organic solvents is crucial for its effective use in reaction chemistry, purification processes, and formulation development. The principle of "like dissolves like" governs the solubility of a solute in a solvent, indicating that substances with similar polarities are more likely to be miscible or soluble in one another. This compound, being a relatively nonpolar molecule, is expected to exhibit good solubility in a range of nonpolar and moderately polar organic solvents. Conversely, it has limited solubility in highly polar solvents like water.[1]

This guide provides a qualitative assessment of the solubility of this compound in a variety of common organic solvents. Furthermore, it details two standard experimental protocols for the quantitative determination of its solubility: a gravimetric method and a UV-Vis spectrophotometric method. These protocols are designed to be readily adaptable for laboratory use.

Predicted Solubility of this compound

The following table summarizes the predicted solubility of this compound in a selection of organic solvents based on their relative polarities.

| Solvent | Chemical Formula | Relative Polarity | Predicted Solubility |

| Hexane | C₆H₁₄ | 0.009 | Miscible |

| Toluene | C₇H₈ | 0.099 | Miscible |

| Diethyl Ether | (C₂H₅)₂O | 0.117 | Miscible |

| Dichloromethane | CH₂Cl₂ | 0.309 | Miscible |

| Acetone | (CH₃)₂CO | 0.355 | Soluble |

| Tetrahydrofuran | C₄H₈O | 0.207 | Soluble |

| Ethyl Acetate | CH₃COOC₂H₅ | 0.228 | Soluble |

| Isopropanol | (CH₃)₂CHOH | 0.546 | Soluble |

| Ethanol | C₂H₅OH | 0.654 | Soluble |

| Methanol | CH₃OH | 0.762 | Sparingly Soluble |

| Dimethyl Sulfoxide | (CH₃)₂SO | 0.444 | Sparingly Soluble |

| Water | H₂O | 1.000 | Insoluble |

Experimental Protocols for Solubility Determination

The following sections provide detailed methodologies for the quantitative determination of the solubility of this compound in organic solvents.

Gravimetric Method

This method involves preparing a saturated solution, separating the undissolved solute, and determining the mass of the dissolved solute in a known volume of the solvent.

Materials and Equipment:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or magnetic stirrer with hotplate

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

Pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected organic solvent in a vial.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or on a magnetic stirrer and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

Allow the solution to stand undisturbed at the constant temperature for at least 2 hours to allow the undissolved solute to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette, avoiding any undissolved material.

-

For more precise separation, filter the supernatant through a syringe filter into a pre-weighed volumetric flask.

-

-

Determination of Solute Mass:

-

Determine the mass of the volumetric flask containing the saturated solution.

-

Evaporate the solvent from the flask under reduced pressure or in a fume hood.

-

Once the solvent is completely evaporated, weigh the flask containing the solute residue.

-

The difference in mass represents the mass of the dissolved this compound.

-

Calculation:

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) x 100

UV-Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and can be more sensitive than the gravimetric method.

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

This compound

-

Selected organic solvent (must be UV-transparent at the analysis wavelength)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Constant temperature shaker or magnetic stirrer

-

Syringe filters (0.45 µm, solvent-compatible)

Procedure:

-

Determination of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the chosen solvent.

-

Scan the solution using the UV-Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the solvent with known concentrations.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Section 3.1, Step 1) to prepare a saturated solution at a constant temperature.

-

-

Sample Analysis:

-

Filter a portion of the saturated solution through a syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

Solubility (mol/L) = Concentration of saturated solution

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Figure 1: The principle of "like dissolves like".

Figure 2: Workflow for Gravimetric Solubility Determination.

Figure 3: Workflow for UV-Vis Spectrophotometric Solubility Determination.

References

Reactivity of the vinyl chloride group in 1-Chloro-1-cyclopentene

An In-depth Technical Guide to the Reactivity of the Vinyl Chloride Group in 1-Chloro-1-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the reactivity of the vinyl chloride group in this compound, a versatile intermediate in organic synthesis. The document focuses on its participation in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the construction of complex molecular architectures relevant to pharmaceutical and materials science research. This guide includes quantitative data from key literature, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding and practical application of its chemistry.

Overview of Reactivity

The reactivity of this compound is dominated by the chemistry of its vinyl chloride moiety. Unlike alkyl chlorides, the C(sp²)-Cl bond is strengthened by the partial double-bond character resulting from resonance with the adjacent π-system. Consequently, it is relatively inert to classical nucleophilic substitution (SN1/SN2) reactions. However, the vinyl chloride group serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These transformations, catalyzed by highly active palladium complexes, enable the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-S) bonds, making this compound a valuable building block for synthesizing substituted cyclopentene derivatives.

Palladium-Catalyzed C-C Bond Forming Reactions

The most significant and well-documented reactions of this compound involve palladium-catalyzed cross-coupling to form new carbon-carbon bonds. Among these, the Suzuki-Miyaura and Negishi couplings are particularly effective.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction couples the vinyl chloride with an organoboron reagent, typically an arylboronic acid, in the presence of a palladium catalyst and a base. This reaction is a robust method for synthesizing 1-aryl-1-cyclopentene derivatives. Air-stable palladium(II) complexes with phosphinous acid ligands, such as [[(t-Bu)₂PO...H...OP(t-Bu)₂]PdCl]₂ (POPd1), have proven to be highly efficient catalysts for this transformation.[1][2]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

| Entry | Arylboronic Acid (ArB(OH)₂) | Product | Yield (%)[1][2] |

| 1 | 4-Methylphenylboronic acid | 1-(p-tolyl)cyclopent-1-ene | 95 |

| 2 | 4-Methoxyphenylboronic acid | 1-(4-methoxyphenyl)cyclopent-1-ene | 91 |

| 3 | 3-Methylphenylboronic acid | 1-(m-tolyl)cyclopent-1-ene | 96 |

| 4 | Phenylboronic acid | 1-phenylcyclopent-1-ene | 93 |

| Conditions: this compound (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd catalyst POPd1 (0.01 equiv), Dioxane, 80 °C, 12 h. |

Catalytic Cycle for Suzuki-Miyaura Coupling

Negishi Coupling

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner. This method is highly effective for coupling both aryl- and alkylzinc reagents with this compound. A key advantage is the tolerance of a wide range of functional groups. Commercially available Pd(P(t-Bu)₃)₂ is a particularly effective catalyst for this reaction, providing high yields even with sterically hindered substrates.[3][4][5]

Quantitative Data for Negishi Coupling

| Entry | Organozinc Reagent (R-ZnCl) | Catalyst | Yield (%) | Reference |

| 1 | 4-Methoxyphenylzinc chloride | Pd(P(t-Bu)₃)₂ | 85 | [3][4][5] |

| 2 | 4-Methoxyphenylzinc chloride | POPd1 | 97 | [1][2] |

| Conditions for Entry 1: this compound (1.0 equiv), organozinc (1.5 equiv), Pd(P(t-Bu)₃)₂ (2 mol%), NMP/THF, 100 °C, 2 h. | ||||

| Conditions for Entry 2: this compound (1.0 equiv), organozinc (1.2 equiv), POPd1 (0.01 equiv), K₃PO₄ (2.0 equiv), Dioxane, 80 °C, 12 h. |

Catalytic Cycle for Negishi Coupling

Palladium-Catalyzed C-S Bond Forming Reactions (Thiolation)

Beyond C-C bond formation, this compound readily participates in C-S bond formation through palladium-catalyzed coupling with thiols. This reaction provides a direct route to vinyl thioethers, which are valuable intermediates in organic synthesis. The same phosphinous acid-ligated palladium complexes that are effective in Suzuki couplings also demonstrate high activity in this transformation.[1][2]

Quantitative Data for C-S Coupling

| Entry | Thiol | Product | Yield (%)[1][2] |

| 1 | Thiophenol | 1-(phenylthio)cyclopent-1-ene | 95 |

| Conditions: this compound (1.0 equiv), thiophenol (1.2 equiv), NaOt-Bu (1.2 equiv), Pd catalyst POPd1 (0.01 equiv), Dioxane, 80 °C, 12 h. |

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the key cross-coupling reactions of this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for performing a palladium-catalyzed cross-coupling reaction under inert atmosphere conditions.

Protocol for Negishi Coupling (Dai, C.; Fu, G. C. Method)

This protocol describes the coupling of this compound with 4-methoxyphenylzinc chloride.[3][4][5]

Reagents:

-

This compound (1.0 mmol, 102.6 mg)

-

4-Methoxyphenylmagnesium bromide (1.5 mmol, 1.5 mL of a 1.0 M solution in THF)

-

Zinc chloride (1.6 mmol, 3.2 mL of a 0.5 M solution in THF)

-

Pd(P(t-Bu)₃)₂ (0.020 mmol, 10.2 mg)

-

N-Methyl-2-pyrrolidone (NMP) (2.0 mL)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Under an argon atmosphere, add the 4-methoxyphenylmagnesium bromide solution to the zinc chloride solution in a dry Schlenk flask. Stir the resulting mixture for 20 minutes at room temperature to form the organozinc reagent.

-

To this mixture, add NMP (2.0 mL) and stir for an additional 5 minutes.

-

Add this compound (1.0 mmol) followed by the catalyst, Pd(P(t-Bu)₃)₂ (0.020 mmol).

-

Seal the Schlenk flask and heat the reaction mixture in an oil bath at 100 °C for 2 hours.

-

After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 1-(4-methoxyphenyl)cyclopent-1-ene.

Protocol for Suzuki-Miyaura Coupling (Adapted from Li, G. Y.)

This protocol describes the coupling of this compound with 4-methylphenylboronic acid.[1][2]

Reagents:

-

This compound (1.0 mmol, 102.6 mg)

-

4-Methylphenylboronic acid (1.2 mmol, 163 mg)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 424 mg)

-

[[(t-Bu)₂PO...H...OP(t-Bu)₂]PdCl]₂ (POPd1) (0.01 mmol, 9.7 mg)

-

Anhydrous Dioxane (4 mL)

Procedure:

-

To a dry Schlenk flask, add the palladium catalyst POPd1, potassium phosphate, and 4-methylphenylboronic acid.

-

Evacuate the flask and backfill with argon. Repeat this cycle two more times.

-

Add anhydrous dioxane (4 mL) via syringe, followed by this compound (1.0 mmol).

-

Seal the flask and heat the mixture in an oil bath at 80 °C for 12 hours.

-

After cooling, dilute the mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield 1-(p-tolyl)cyclopent-1-ene.

Conclusion

This compound is a highly effective electrophile for palladium-catalyzed cross-coupling reactions. Its vinyl chloride group, while resistant to classical substitution, is readily activated by modern palladium catalysts to participate in robust C-C and C-S bond-forming transformations such as the Suzuki-Miyaura, Negishi, and thiolation reactions. The availability of air-stable, highly active catalysts and well-defined protocols makes these reactions practical and scalable for applications in pharmaceutical discovery and materials science. This guide provides the foundational data and procedures to enable researchers to effectively utilize this compound as a strategic building block in complex molecule synthesis.

References

- 1. Highly Active, Air-Stable Palladium Catalysts for the C-C and C-S Bond-Forming Reactions of Vinyl and Aryl Chlorides - Use of Commercially Available Palladium-Phosphinous Acids Complexes as Catalysts [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. The First General Method for Palladium-Catalyzed Negishi Cross-Coupling of Aryl and Vinyl Chlorides: Use of Commercially Available Pd(P(t-Bu)3)2 as a Catalyst [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 1-Chloro-1-cyclopentene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-chloro-1-cyclopentene as a key building block. This versatile substrate offers a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of substituted cyclopentene derivatives. Such motifs are of significant interest in medicinal chemistry and materials science due to their prevalence in bioactive molecules and functional materials.

Introduction to Palladium-Catalyzed Cross-Coupling of Vinyl Chlorides

Vinyl chlorides, such as this compound, are attractive substrates for cross-coupling reactions due to their stability and cost-effectiveness compared to the analogous bromides and iodides. However, the strength of the C-Cl bond necessitates the use of highly active palladium catalyst systems, often employing electron-rich and bulky phosphine ligands to facilitate the crucial oxidative addition step. The development of such advanced catalyst systems has broadened the scope of vinyl chlorides in modern organic synthesis.

This document outlines protocols for several key palladium-catalyzed cross-coupling reactions with this compound, including Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Core Reactions and Data Presentation

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)-C(sp²) bonds by reacting a vinyl halide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used due to the commercial availability and stability of the boronic acid coupling partners.

Representative Data for Suzuki-Miyaura Coupling of this compound:

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 110 | 16 | 92 |

| 3 | 3-Thienylboronic acid | PdCl₂(PPh₃)₂ (3) | PPh₃ (6) | Na₂CO₃ (3) | DME/H₂O | 90 | 24 | 78 |

| 4 | 4-Acetylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (2) | THF | 80 | 18 | 88 |

Stille Coupling

The Stille coupling involves the reaction of an organostannane with an organic halide. A key advantage of the Stille reaction is the tolerance of a wide variety of functional groups. However, the toxicity of organotin compounds is a significant drawback.

Representative Data for Stille Coupling of this compound:

| Entry | Organostannane | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 24 | 82 |

| 2 | Tributyl(vinyl)stannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | CuI (10 mol%) | THF | 80 | 12 | 88 |

| 3 | (Tributylstannyl)thiophene | PdCl₂(dppf) (3) | - | LiCl (3 equiv.) | DMF | 100 | 18 | 75 |

| 4 | Trimethyl(phenylethynyl)stannane | Pd(OAc)₂ (2) | AsPh₃ (4) | - | NMP | 90 | 16 | 90 |

Heck Reaction

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the construction of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.

Representative Data for Heck Reaction of this compound:

| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (2) | DMF | 120 | 24 | 75 |

| 2 | n-Butyl acrylate | PdCl₂ (3) | PPh₃ (6) | NaOAc (2.5) | DMA | 130 | 18 | 80 |

| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cy₂NMe (2) | 1,4-Dioxane | 110 | 20 | 72 |

| 4 | 1-Octene | Herrmann's Catalyst (1) | - | K₂CO₃ (2) | NMP | 140 | 36 | 65 |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.

Representative Data for Sonogashira Coupling of this compound:

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N (3) | THF | 65 | 12 | 88 |

| 2 | 1-Hexyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Piperidine (4) | DMF | 80 | 16 | 82 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | DIPA (3) | Toluene | 70 | 18 | 91 |

| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | i-Pr₂NEt (3) | Acetonitrile | 80 | 24 | 79 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl or vinyl halides. This reaction has become a vital tool for the synthesis of anilines and their derivatives.

Representative Data for Buchwald-Hartwig Amination of this compound:

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.5) | Toluene | 100 | 12 | 95 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 18 | 87 |

| 3 | Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | THF | 80 | 24 | 81 |

| 4 | Indole | Pd(OAc)₂ (2) | BrettPhos (4) | K₂CO₃ (2) | t-BuOH | 90 | 16 | 90 |

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried or flame-dried prior to use. Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled accordingly.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Phenylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

Anhydrous Toluene (5 mL)

-

Degassed Water (0.5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂, SPhos, and K₃PO₄.

-

Evacuate and backfill the tube with argon three times.

-

Add phenylboronic acid and this compound to the tube.

-

Add anhydrous toluene and degassed water via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 12 hours), cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 1-phenyl-1-cyclopentene.

Protocol 2: Stille Coupling of this compound with Tributyl(phenyl)stannane

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Tributyl(phenyl)stannane (1.1 mmol, 1.1 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

-

Anhydrous Toluene (10 mL)

Procedure:

-

To an oven-dried Schlenk tube, add Pd(PPh₃)₄.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous toluene, this compound, and tributyl(phenyl)stannane via syringe.

-

Seal the tube and heat the reaction mixture to 110 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion (typically 24 hours), cool the reaction to room temperature.

-

Dilute the mixture with diethyl ether (20 mL) and quench with an aqueous solution of KF (1 M, 10 mL). Stir vigorously for 1 hour.

-

Filter the mixture through a pad of Celite®, washing with diethyl ether.

-

Separate the layers of the filtrate, and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 1-phenyl-1-cyclopentene.

Protocol 3: Heck Reaction of this compound with Styrene

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Styrene (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%)

-

Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)

-

Anhydrous DMF (5 mL)

Procedure:

-

To an oven-dried Schlenk tube, add Pd(OAc)₂ and P(o-tol)₃.

-

Evacuate and backfill the tube with argon three times.

-

Add anhydrous DMF, this compound, styrene, and triethylamine via syringe.

-

Seal the tube and heat the reaction mixture to 120 °C in an oil bath with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-